![molecular formula C9H6ClNO2S B13033578 5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Methyl iodide and a base such as sodium hydride.
Step 3: Carboxylation
Reagents: Carbon dioxide and a suitable catalyst.
Conditions: High-pressure conditions to facilitate the carboxylation reaction.
Industrial Production Methods
Industrial production of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
-
Step 1: Formation of Thieno Ring
Reagents: 2-chloronicotinic acid, sulfur, and a base such as potassium carbonate.
Conditions: Heating the mixture under reflux conditions to promote cyclization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
-
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent unwanted side reactions.
-
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out under mild to moderate conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.
Scientific Research Applications
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:
-
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties. It can be used in the synthesis of organic semiconductors or as a precursor for the fabrication of thin films.
-
Chemical Biology: The compound can be employed in chemical biology studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in the production of inflammatory mediators.
Receptors: It may also interact with receptors such as G-protein-coupled receptors or nuclear receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
- 2-(methylthio)pyridine-3-carboxylic acid
Uniqueness
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyridine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H6ClNO2S |
|---|---|
Molecular Weight |
227.67 g/mol |
IUPAC Name |
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-5-2-7(10)11-3-6(5)14-8(4)9(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
PMNVLIXDOLXRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CN=C(C=C12)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


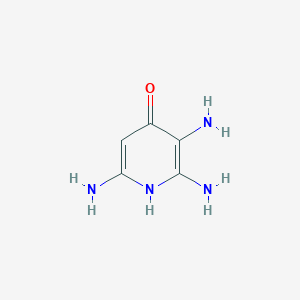

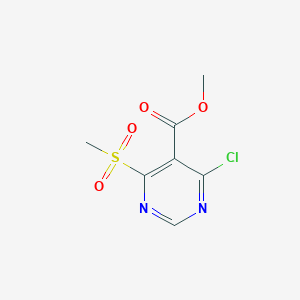
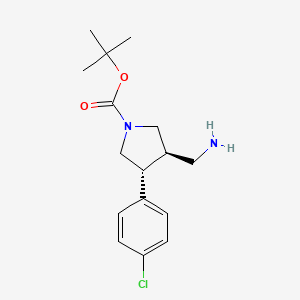
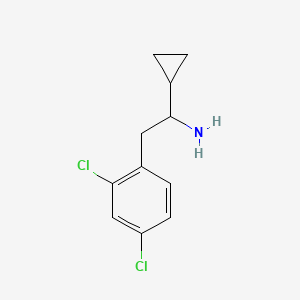
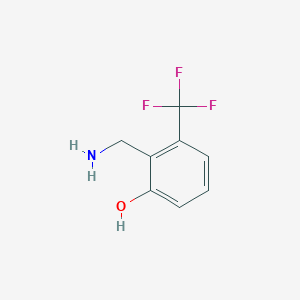
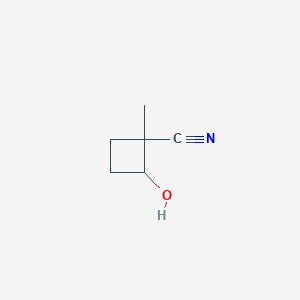

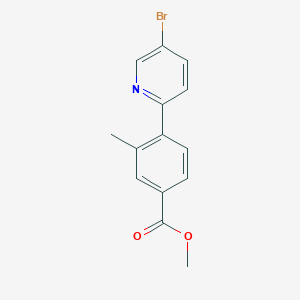
![ethyl 4-chloro-7H-pyrrolo[2,3-c]pyridazine-3-carboxylate](/img/structure/B13033541.png)

![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
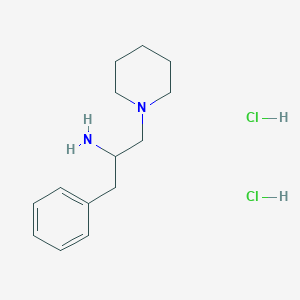
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
